(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(3,4-DIMETHOXYPHENYL)-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with methoxy and nitrophenyl groups
Preparation Methods
The synthesis of (5Z)-2-(3,4-DIMETHOXYPHENYL)-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Formation of the thiazole ring: This step involves the reaction of the triazole intermediate with sulfur-containing reagents.
Substitution reactions: Introduction of the methoxy and nitrophenyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the nitro group to an amine group is a common reaction, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: : It has been studied for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: : The compound’s unique structure makes it a candidate for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,4-DIMETHOXYPHENYL)-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Triazolothiazoles: Compounds with similar triazole-thiazole fused rings but different substituents.
Methoxy-substituted aromatics: Compounds with methoxy groups on aromatic rings, such as anisole derivatives.
Nitrophenyl derivatives: Compounds with nitrophenyl groups, such as nitrobenzene derivatives.
Uniqueness: : The combination of methoxy and nitrophenyl groups on the triazolothiazole scaffold imparts unique chemical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C19H14N4O5S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14N4O5S/c1-27-14-8-7-12(9-15(14)28-2)17-20-19-22(21-17)18(24)16(29-19)10-11-5-3-4-6-13(11)23(25)26/h3-10H,1-2H3/b16-10- |
InChI Key |
NRKOFMZECQEVIT-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4[N+](=O)[O-])/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])SC3=N2)OC |
Origin of Product |
United States |
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